

# 1-Chloro-2-(trichloromethyl)benzene molecular structure and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-2-(trichloromethyl)benzene

Cat. No.: B131812

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## An In-depth Technical Guide to 1-Chloro-2-(trichloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**1-Chloro-2-(trichloromethyl)benzene**, also known as 2-chlorobenzotrichloride, is a key chlorinated aromatic hydrocarbon with significant applications in chemical synthesis. Its unique molecular structure, featuring both a chloro and a trichloromethyl substituent on a benzene ring, imparts specific reactivity that makes it a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and toxicological profile. Particular emphasis is placed on its role as a precursor in the synthesis of the broad-spectrum antifungal agent, Clotrimazole, a topic of interest for drug development professionals. All quantitative data are summarized in structured tables, and key processes are visualized to facilitate understanding.

### Molecular Structure and Identifiers

**1-Chloro-2-(trichloromethyl)benzene** is an organochlorine compound with the chemical formula  $C_7H_4Cl_4$ .<sup>[1]</sup> The structure consists of a benzene ring substituted at position 1 with a

chlorine atom and at position 2 with a trichloromethyl group. This ortho-substitution pattern influences the molecule's reactivity and physical properties.

Identifier	Value
IUPAC Name	1-chloro-2-(trichloromethyl)benzene[2]
Synonyms	2-Chlorobenzotrichloride, o-Chlorobenzotrichloride, α,α,α,2-Tetrachlorotoluene[3]
CAS Number	2136-89-2[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>4</sub> [1]
Molecular Weight	229.92 g/mol [3]
SMILES	C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl[2]
InChIKey	MFHPYLFZSCSNST-UHFFFAOYSA-N[4]

## Physicochemical and Spectroscopic Properties

The compound's physical state at room temperature can be a solid or a colorless to yellowish/brownish oily liquid, which is consistent with its melting point being close to ambient temperature.[5] It is stable under normal conditions but is sensitive to moisture.[6][7]

## Physicochemical Data

Property	Value	Source(s)
Appearance	White solid or colorless to pale yellow/dark brown oily liquid	[4]
Melting Point	29-31 °C	[4][8]
Boiling Point	260-264 °C	[8]
Density	1.508 - 1.519 g/cm <sup>3</sup> at 20-25 °C	[8]
Solubility	Insoluble in water; soluble in alcohol, benzene, ether	
Vapor Pressure	1 mmHg at 25 °C	[8]
Refractive Index	~1.5836 at 20 °C	[8]

## Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of **1-chloro-2-(trichloromethyl)benzene**.

Technique	Key Spectral Features
Mass Spectrometry (MS)	The mass spectrum exhibits a characteristic isotopic cluster for the molecular ion peak due to the presence of four chlorine atoms ( $^{35}\text{Cl}$ and $^{37}\text{Cl}$ ). Key fragmentation pathways involve the loss of chlorine atoms and the cleavage of the C-C bond between the benzene ring and the trichloromethyl group.
Nuclear Magnetic Resonance (NMR)	The $^1\text{H}$ NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.3-7.8 ppm) corresponding to the four protons on the benzene ring. The $^{13}\text{C}$ NMR would show distinct signals for the aromatic carbons and a characteristic signal for the carbon of the $-\text{CCl}_3$ group (predicted around 98 ppm).
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and strong absorptions corresponding to the C-Cl bonds.

## Synthesis and Reactivity

The primary industrial synthesis of **1-chloro-2-(trichloromethyl)benzene** involves the free-radical chlorination of 2-chlorotoluene. The reactivity of the compound is dominated by the two electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution.

## Experimental Protocol: Synthesis via Photochlorination

This protocol is based on established industrial methods for the side-chain chlorination of toluene derivatives.

Objective: To synthesize **1-chloro-2-(trichloromethyl)benzene** from 2-chlorotoluene.

#### Materials:

- 2-Chlorotoluene (starting material)
- Chlorine gas (chlorinating agent)
- Phosphorus pentachloride ( $\text{PCl}_5$ ) or Phosphorus trichloride ( $\text{PCl}_3$ ) (catalyst)
- Nitrogen gas (for inerting)

#### Equipment:

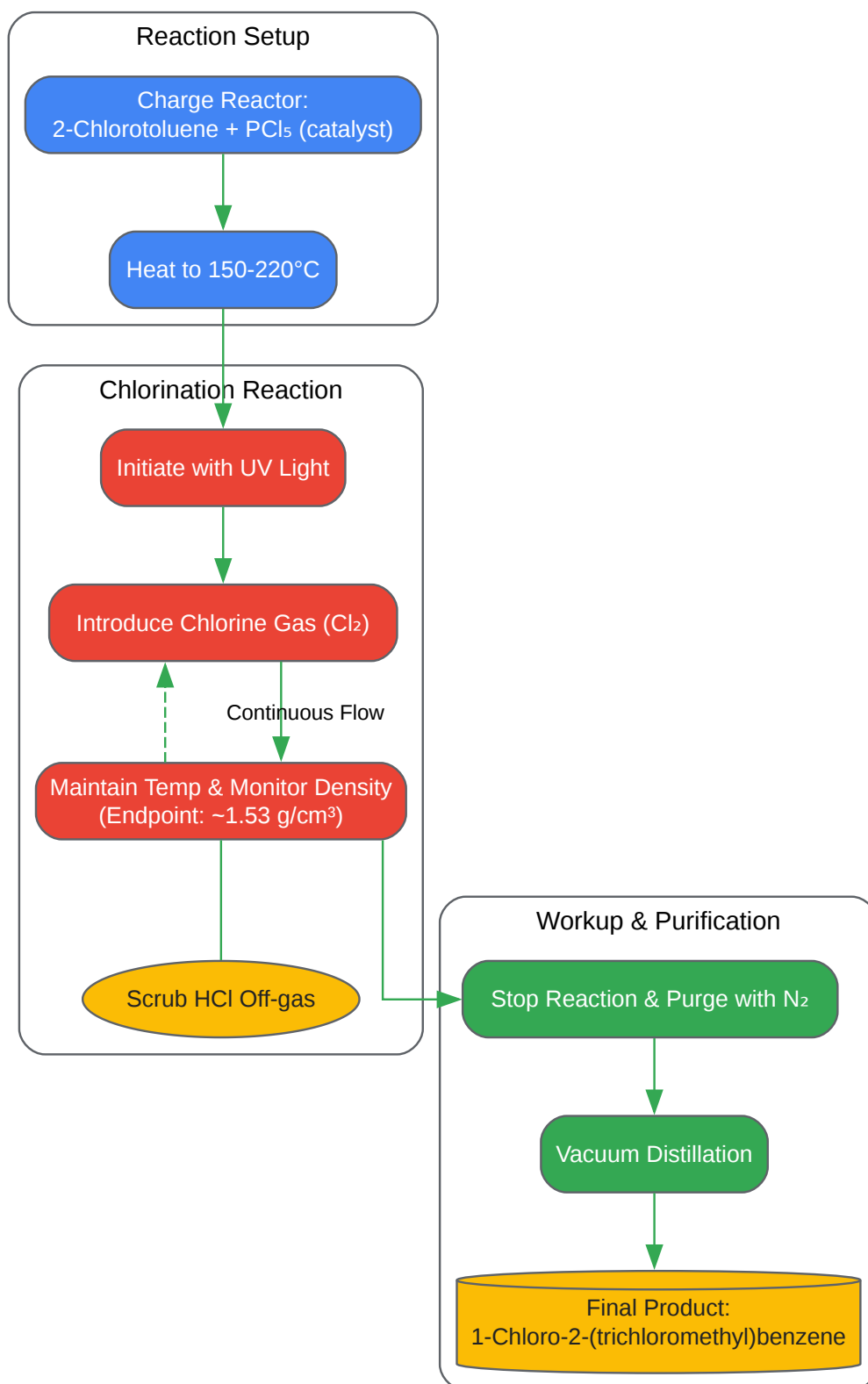
- Glass-lined reactor with a heating mantle, reflux condenser, thermometer, and gas sparge tube.
- UV lamp for photo-initiation.
- Scrubber system for acidic off-gases (HCl).
- Vacuum distillation apparatus.

#### Procedure:

- Charge the reactor with 2-chlorotoluene and a catalytic amount of  $\text{PCl}_5$  (e.g., 0.5-2 wt%).
- Heat the mixture to a temperature of 150-220 °C under reflux.
- Initiate the reaction by turning on the UV lamp.
- Introduce chlorine gas through the sparge tube at a rate that allows for its efficient uptake by the reaction.
- Maintain the reaction temperature and chlorine flow. The reaction is exothermic and will generate significant amounts of HCl gas, which must be safely neutralized in a scrubber.
- Monitor the reaction progress by periodically measuring the density of the reaction mixture. The reaction is considered complete when the density reaches approximately 1.53 g/cm<sup>3</sup>.

- Once complete (typically after 10-16 hours), stop the chlorine flow and UV lamp. Purge the reactor with nitrogen to remove residual chlorine and HCl.
- The crude product is then purified by vacuum distillation to yield the final product.

Expected Yield: Yields are typically high, often exceeding 90%.



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**Caption:** Experimental workflow for the synthesis of **1-Chloro-2-(trichloromethyl)benzene**.

## Applications in Drug Development

The primary relevance of **1-chloro-2-(trichloromethyl)benzene** to the pharmaceutical industry is its role as a key starting material in the synthesis of Clotrimazole, a widely used imidazole antifungal agent.<sup>[5]</sup>

The synthesis involves a Friedel-Crafts reaction between **1-chloro-2-(trichloromethyl)benzene** and excess benzene, catalyzed by a Lewis acid like aluminum chloride, to form 2-chlorotriphenylmethyl chloride. This intermediate is then reacted with imidazole to yield Clotrimazole. The efficiency and purity of this first step are critical for the overall yield and quality of the final active pharmaceutical ingredient (API).

## Toxicology and Safety Profile

**1-Chloro-2-(trichloromethyl)benzene** is a hazardous chemical that requires careful handling. It is classified as harmful if swallowed, causes skin irritation and serious eye damage, and is suspected of causing cancer.<sup>[6][9]</sup> One study noted the compound exhibits mutagenicity.<sup>[4]</sup>

## Acute Toxicity and Hazard Data

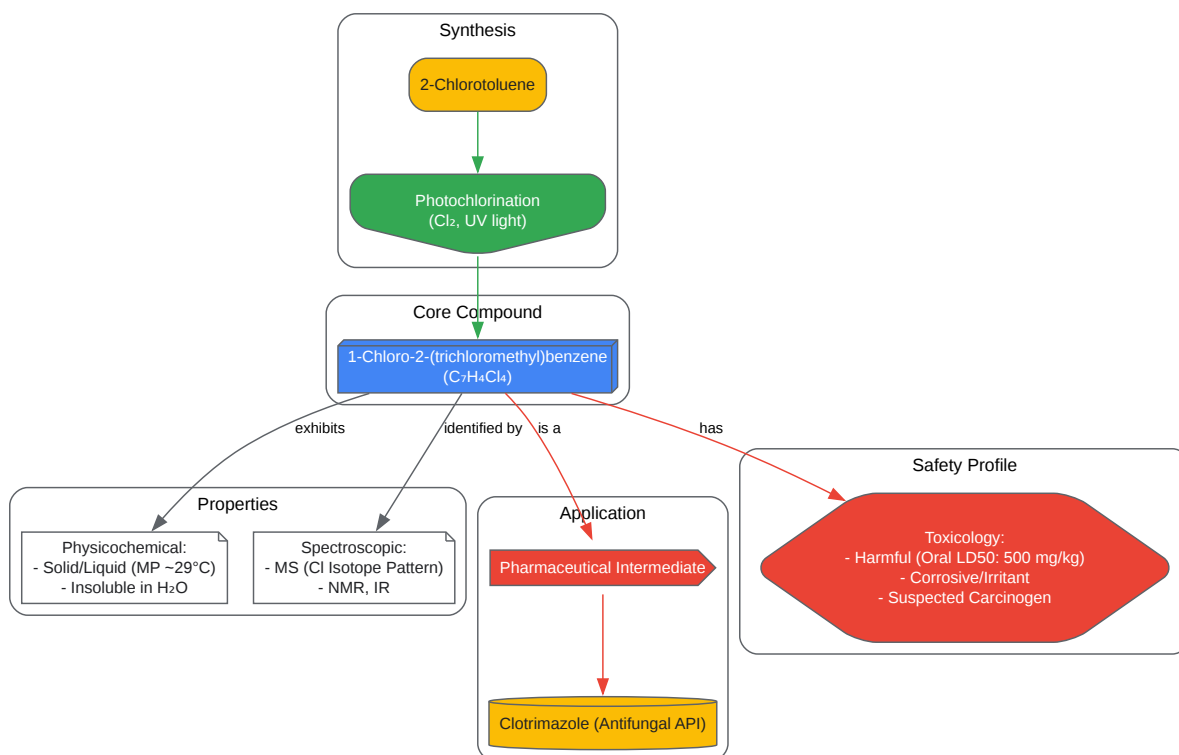
Parameter	Value / Classification	Source(s)
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer)	<sup>[9]</sup>
Acute Oral Toxicity (Rat)	LD50: 500 mg/kg (ATE - Acute Toxicity Estimate)	<sup>[10]</sup>
Skin Corrosion/Irritation	Causes skin burns/irritation	<sup>[6][9]</sup>
Eye Damage/Irritation	Causes serious eye damage/irritation	<sup>[6][9]</sup>
Inhalation Hazard	Causes chemical burns to the respiratory tract	<sup>[8]</sup>
Incompatibilities	Strong bases, strong oxidizing agents, moisture	<sup>[6][8]</sup>



Handling and Storage: Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses, respiratory protection). Store in a cool, dry, corrosives-designated area, protected from moisture, in a tightly sealed container.[8]

## Summary of Key Relationships

The following diagram summarizes the core attributes and relationships of **1-chloro-2-(trichloromethyl)benzene**, from its synthesis to its ultimate application and hazards.



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**Caption:** Key relationships of **1-Chloro-2-(trichloromethyl)benzene**.

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- To cite this document: BenchChem. [1-Chloro-2-(trichloromethyl)benzene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131812#1-chloro-2-trichloromethyl-benzene-molecular-structure-and-formula]

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